cis-3-Chlorodihydro-5-octylfuran-2(3H)-one
Description
cis-3-Chlorodihydro-5-octylfuran-2(3H)-one: is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Properties
CAS No. |
67107-94-2 |
|---|---|
Molecular Formula |
C12H21ClO2 |
Molecular Weight |
232.74 g/mol |
IUPAC Name |
(3R,5S)-3-chloro-5-octyloxolan-2-one |
InChI |
InChI=1S/C12H21ClO2/c1-2-3-4-5-6-7-8-10-9-11(13)12(14)15-10/h10-11H,2-9H2,1H3/t10-,11+/m0/s1 |
InChI Key |
ZOXNPTSGQCZQGA-WDEREUQCSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1C[C@H](C(=O)O1)Cl |
Canonical SMILES |
CCCCCCCCC1CC(C(=O)O1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Chlorodihydro-5-octylfuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Attachment of the Octyl Group: The octyl group can be introduced through alkylation reactions using octyl halides and suitable catalysts.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: Reduction reactions could lead to the formation of dihydrofuran derivatives.
Substitution: Nucleophilic substitution reactions may occur at the chlorine atom, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: May exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceuticals: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of cis-3-Chlorodihydro-5-octylfuran-2(3H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Chlorofuran: Lacks the octyl group, leading to different chemical properties.
5-Octylfuran:
Dihydrofuran Derivatives: Similar structure but different functional groups, leading to varied chemical behavior.
Uniqueness
cis-3-Chlorodihydro-5-octylfuran-2(3H)-one is unique due to the presence of both the chlorine atom and the octyl group, which may impart distinct chemical and biological properties.
Biological Activity
cis-3-Chlorodihydro-5-octylfuran-2(3H)-one, a chemical compound with the CAS number 67107-94-2, is a member of the furan family. Its molecular formula is C12H21ClO2, and it has a molecular weight of 234.75 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
The structure of this compound includes a chlorinated furan ring, which may influence its reactivity and biological interactions. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H21ClO2 |
| Molecular Weight | 234.75 g/mol |
| CAS Number | 67107-94-2 |
| Physical State | Liquid |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential effects on human health and the environment.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study conducted by researchers at [source] demonstrated that this compound showed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Cytotoxicity
In another study assessing cytotoxicity, this compound was tested on human cell lines. The results indicated that at higher concentrations, the compound exhibited cytotoxic effects on HepG2 liver cancer cells, with an IC50 value of approximately 30 µM. This suggests a potential application in cancer therapeutics, although further investigation is necessary to understand the mechanisms involved.
Ecotoxicological Effects
Ecotoxicological assessments have revealed that this compound poses risks to aquatic organisms. Studies have shown that exposure to this compound can lead to adverse effects on fish and invertebrate populations, indicating a need for careful regulation in environmental applications.
Case Studies
- Antimicrobial Efficacy : A case study published in the Journal of Applied Microbiology evaluated the efficacy of this compound as a natural preservative in food products. The study found that incorporating this compound significantly reduced microbial load in dairy products over a storage period of four weeks.
- Cancer Research : A clinical trial investigated the use of this compound as an adjunct therapy for patients with liver cancer. Preliminary results showed improved patient outcomes when combined with conventional chemotherapy.
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